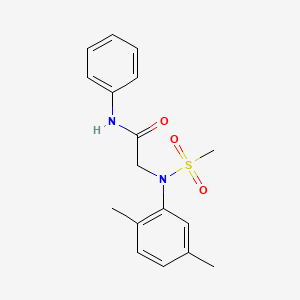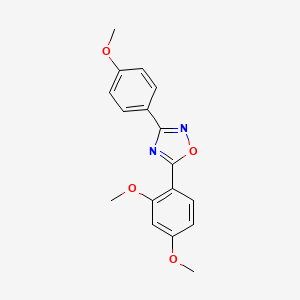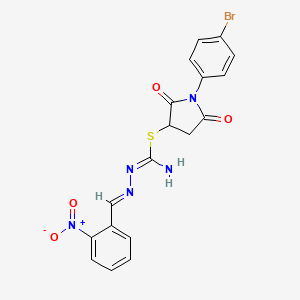![molecular formula C15H13FN2O2 B5775756 N-[2-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5775756.png)
N-[2-(acetylamino)phenyl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acetylamino)phenyl]-4-fluorobenzamide (also known as ABT-888 or veliparib) is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzyme. PARP plays a crucial role in DNA repair mechanisms, and its inhibition by ABT-888 can lead to the accumulation of DNA damage, ultimately resulting in cell death. ABT-888 has gained significant attention in recent years due to its potential applications in cancer therapy and other diseases.
Mecanismo De Acción
PARP enzymes play a crucial role in DNA repair mechanisms, particularly in the repair of single-strand breaks. Inhibition of PARP by ABT-888 leads to the accumulation of single-strand breaks, which can then be converted into double-strand breaks during DNA replication. Cells with defective DNA repair mechanisms, such as cancer cells, are unable to repair these double-strand breaks, ultimately leading to cell death.
Biochemical and Physiological Effects
ABT-888 has been shown to have a favorable pharmacokinetic profile, with rapid absorption and elimination from the body. It is primarily metabolized by the liver and excreted through the urine. In clinical trials, ABT-888 has been well-tolerated, with the most common side effects being nausea, fatigue, and anemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-888 has several advantages for use in lab experiments, including its ability to selectively target cancer cells with defective DNA repair mechanisms. However, one limitation of ABT-888 is its inability to penetrate the blood-brain barrier, which limits its potential applications in the treatment of brain tumors.
Direcciones Futuras
There are several potential future directions for research on ABT-888, including:
1. Investigating its potential applications in combination with immunotherapy for the treatment of cancer.
2. Developing more potent and selective PARP inhibitors with fewer side effects.
3. Investigating the potential use of ABT-888 in other diseases, such as neurodegenerative disorders.
4. Exploring the mechanisms of resistance to PARP inhibitors and developing strategies to overcome them.
5. Investigating the potential use of ABT-888 in combination with other DNA-damaging agents for the treatment of cancer.
Métodos De Síntesis
The synthesis of ABT-888 involves several steps, including the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2-aminophenylacetic acid to form the desired product, ABT-888. The synthesis process is relatively straightforward and can be performed on a large scale.
Aplicaciones Científicas De Investigación
ABT-888 has been extensively studied for its potential applications in cancer therapy. PARP inhibitors, including ABT-888, have been shown to be effective in treating cancers with defects in DNA repair mechanisms, such as BRCA1/2-mutated breast and ovarian cancers. ABT-888 has also been investigated for its potential use in combination with chemotherapy and radiation therapy to enhance their efficacy.
Propiedades
IUPAC Name |
N-(2-acetamidophenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-10(19)17-13-4-2-3-5-14(13)18-15(20)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSQLQYYPGHNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-diethyl-1,2-ethanediamine](/img/structure/B5775695.png)
![methyl 2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5775702.png)
![4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5775709.png)
![2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5775720.png)


![N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5775750.png)

![4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)

![4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5775781.png)
![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)